Lack of 5α-Reductase Type 1 Inhibition
5β-Androstan-11α-ol-3,17-dione exhibits no inhibitory activity against human steroid 5α-reductase type 1 (SRD5A1) when tested at concentrations up to 10 µM [1]. This is a stark contrast to certain 5α-reduced androstane analogs, such as 11-ketodihydrotestosterone (11-KDHT), which is a potent androgen receptor agonist and actively participates in 5α-reductase-mediated pathways [2]. This specific lack of enzyme inhibition is a defining characteristic for this compound's use as a negative control or to study pathways independent of SRD5A1.
| Evidence Dimension | Inhibition of human steroid 5α-reductase type 1 (SRD5A1) |
|---|---|
| Target Compound Data | No inhibition up to 10 µM |
| Comparator Or Baseline | Class of 5α-reduced androgens (e.g., 11-KDHT) |
| Quantified Difference | Active inhibition vs. complete lack of inhibition at relevant concentration |
| Conditions | Recombinant CHO cell assay expressing human SRD5A1 |
Why This Matters
This defines its utility as an inactive control or a tool to dissect SRD5A1-independent metabolic routes, ensuring experimental outcomes are not confounded by off-target 5α-reductase modulation.
- [1] BindingDB. Assay Summary: ChEMBL_204894 (CHEMBL808564). Compound: 5beta-Androstan-11alpha-ol-3,17-dione. View Source
- [2] Pretorius, E., et al. (2016). 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens That Can Serve as an Explanation for Failure of Abiraterone Acetate. Endocrine Reviews, 37(2). View Source
